molecular formula C9H8IN3O2 B1394351 Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 1005786-10-6

Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B1394351
CAS No.: 1005786-10-6
M. Wt: 317.08 g/mol
InChI Key: IOFOQBGKWGVLDW-UHFFFAOYSA-N
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Description

Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate is a chemical compound with the CAS Number: 1005786-10-6 . It has a molecular weight of 317.09 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8IN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Scientific Research Applications

Synthesis and Pharmacological Activity

Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate is involved in the synthesis of various heterocyclic compounds. Research has shown its utility in creating compounds with significant pharmacological properties. For example, ethyl esters of 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids, which are structurally related, have been synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic actions, highlighting their potential in medical research and drug development (Abignente et al., 1992).

Antimicrobial Evaluation

Another important application is in antimicrobial research. Compounds derived from similar structures, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, have been synthesized and tested for their antimicrobial properties. This demonstrates the role of this compound derivatives in developing new antimicrobial agents, which is crucial in the face of increasing antibiotic resistance (Farag et al., 2008).

Synthesis of Heterocyclic Compounds

The compound also finds its application in the broader synthesis of heterocyclic compounds. For instance, the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its derivatives has been reported, illustrating the versatility of this compound in creating various structurally diverse molecules (Lombardino, 1968).

Interaction with Receptors

Significantly, derivatives of this compound have been synthesized and tested for their ability to interact with central and mitochondrial benzodiazepine receptors. This research provides insights into potential neurological applications and understanding of receptor interactions (Schmitt et al., 1997).

Safety and Hazards

Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Imidazo[1,2-b]pyridazine derivatives, such as Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate, have been widely studied in drug molecules due to their good biological activity . Future research may focus on exploring new derivatives of imidazo[1,2-b]pyridazine and their potential applications in medicine .

Biochemical Analysis

Biochemical Properties

Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity and thereby modulating signal transduction pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can inhibit proliferation by interfering with the cell cycle and inducing apoptosis . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and consumption .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context . For instance, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where a certain dosage level is required to achieve the desired biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and subsequent biological effects .

Properties

IUPAC Name

ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFOQBGKWGVLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679698
Record name Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005786-10-6
Record name Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 3-amino-6-iodopyridazine (2.0 g, 9.05 mmol), N,N-dimethylacetamide (20 mL), ethyl 3-bromo-2-oxopropanate (1.82 mL, 14.5 mmol) and disodium hydrogenphosphate (3.21 g, 22.6 mmol), and in the same manner as in Reference Example 3, the title compound (1.2 g, 44%) was obtained as a green powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Name
disodium hydrogenphosphate
Quantity
3.21 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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